Methyl 1-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate
Overview
Description
Methyl 1-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate is a complex organic compound with the molecular formula C17H22BClO4 and a molecular weight of 336.62 g/mol . This compound is primarily used in research and development settings, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a cross-coupling reaction between an organoboron compound and a halide . The reaction conditions often involve the use of a palladium catalyst, a base, and an appropriate solvent such as toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 1-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for Methyl 1-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. For example, in Suzuki-Miyaura coupling, the compound acts as a boronic ester, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 1-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate is unique due to its specific structure, which includes a cyclopropane ring and a boronic ester group. This structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis.
Properties
Molecular Formula |
C17H22BClO4 |
---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
methyl 1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H22BClO4/c1-15(2)16(3,4)23-18(22-15)12-7-6-11(10-13(12)19)17(8-9-17)14(20)21-5/h6-7,10H,8-9H2,1-5H3 |
InChI Key |
ULTXKSSKVVNKEU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3(CC3)C(=O)OC)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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